molecular formula C14H21N3O4S B2885616 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide CAS No. 1060171-49-4

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide

Cat. No.: B2885616
CAS No.: 1060171-49-4
M. Wt: 327.4
InChI Key: TUYXKLHSEFPRFH-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure incorporating two privileged scaffolds known for their broad and potent pharmacological activities: the isoxazole ring and the piperidine carboxamide. The isoxazole moiety is a five-membered heterocycle recognized for its diverse biological potential, including anti-inflammatory, anticancer, antimicrobial, and antidepressant activities . Its incorporation into a 4,5,6,7-tetrahydrobenzo[c]isoxazole (isoxazoline) framework further modulates its properties and potential interactions with biological targets. The piperidine-3-carboxamide segment, particularly when functionalized with a methylsulfonyl group, is a metabolically stable fragment frequently employed in the design of bioactive molecules. This motif is considered a potential bioisostere for piperazine and is found in compounds acting on the central nervous system, as well as in agents with anticancer and anti-tubercular properties . The specific combination of these fragments in a single molecule suggests potential as a key intermediate or lead compound for developing novel therapeutic agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) in programs targeting serotonin or dopamine receptors, given the relevance of similar structural units in known antipsychotic agents . Its mechanism of action is target-dependent and not fully characterized, but it may function as a protein-protein interaction inhibitor or a modulator of various enzymatic pathways. This product is provided for research purposes to investigate its specific biochemical and pharmacologic properties. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-4-5-10(9-17)13(18)15-14-11-6-2-3-7-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYXKLHSEFPRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized with the following details:

  • Molecular Formula : C₁₄H₁₉N₃O₃S
  • Molecular Weight : 343.5 g/mol
  • CAS Number : 1060164-51-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It features a piperidine moiety known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties. The methylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective dose ranges .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds within this class have shown strong inhibition against AChE, which is crucial for treating neurodegenerative diseases .

Anticancer Properties

Preliminary studies suggest potential anticancer activities:

  • Cell Growth Inhibition : Similar compounds have been observed to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. IC50 values in these studies ranged from 7.9 to 92 µM .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized piperidine derivatives, including those structurally related to our compound. The results indicated that several derivatives exhibited strong urease inhibition and good binding affinity to bovine serum albumin (BSA), suggesting their potential as therapeutic agents .
  • Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed various interactions with amino acids in target enzymes, further elucidating the mechanism behind their biological activity .

Data Summary

Biological ActivityTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionN/AStrong
Cancer Cell GrowthBreast Cancer7.9 - 92

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The tetrahydrobenzo[c]isoxazole core in the target compound differs from sulfur-based heterocycles (e.g., tetrahydrobenzo[b]thiophene ) found in analogs such as 4-methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-benzenesulfonamide .

  • Metabolic Stability : Oxygen-containing heterocycles like isoxazole are generally less prone to oxidative metabolism than thiophenes, which may improve pharmacokinetics .

Substituent Analysis

  • Methylsulfonyl Group: The target compound’s piperidine-3-carboxamide with a methylsulfonyl group contrasts with analogs featuring benzenesulfonamide () or cyano/ethyl carboxylate substituents (). The methylsulfonyl group may enhance solubility and reduce off-target interactions compared to bulkier aromatic sulfonamides .
  • Carboxamide Linkage : Unlike sulfonamide-linked compounds (e.g., ), the carboxamide in the target compound could offer distinct hydrogen-bonding interactions, influencing selectivity for biological targets .

Functional Group Positioning

  • Tetrahydrobenzo[d]isoxazole-3-carbaldehyde (CAS 1018584-77-4) shares the isoxazole core but lacks the piperidine-carboxamide chain, serving as a synthetic precursor rather than a bioactive molecule .
  • 2-{[4-(Methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one (CAS 1374543-60-8) features a methylsulfonyl-piperazine group but on a pyridazinone scaffold, highlighting divergent applications in drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Notes References
1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide Tetrahydrobenzo[c]isoxazole Piperidine-3-carboxamide, methylsulfonyl Hypothesized enzyme/receptor modulation -
4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-benzenesulfonamide Tetrahydrobenzo[b]thiophene Benzenesulfonamide, propionyl Studied as chemotherapeutic agent
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzo[b]thiophene Cyano, benzoyl urea Potential kinase inhibitor
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde Tetrahydrobenzo[d]isoxazole Carbaldehyde Synthetic intermediate
2-{[4-(Methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one Cyclopenta[c]pyridazinone Methylsulfonyl-piperazine Unspecified biological activity

Key Research Findings and Hypotheses

  • Target Selectivity : The isoxazole core may confer selectivity for oxygen-sensitive targets (e.g., cyclooxygenase isoforms) over sulfur-dependent enzymes .
  • Solubility Advantages: Methylsulfonyl groups generally improve aqueous solubility compared to ethyl carboxylates or cyano groups, as seen in compounds .
  • Synthetic Accessibility : The carbaldehyde derivative (CAS 1018584-77-4) suggests feasible routes to modify the isoxazole core for structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes for 1-(Methylsulfonyl)-N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)Piperidine-3-Carboxamide

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

  • 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-amine : A fused bicyclic isoxazole-amine.
  • 1-(Methylsulfonyl)piperidine-3-carboxylic acid : A piperidine derivative functionalized with a sulfonamide and carboxylic acid group.
    Coupling these fragments via amide bond formation constitutes the final step.

Synthesis of 4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-Amine

Cyclization of Cyclohexenone Oxime

Tetrahydrobenzoisoxazole derivatives are typically synthesized via cyclization of ketoximes. For example, cyclohexenone reacts with hydroxylamine hydrochloride to form cyclohexenone oxime, which undergoes acid-catalyzed cyclization to yield the tetrahydrobenzoisoxazole core. Subsequent nitration and reduction could introduce the amine group at position 3, though specific conditions for this transformation require optimization.

Alternative Route: [3+2] Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, participate in 1,3-dipolar cycloadditions with cyclic enol ethers to form isoxazolines. Hydrogenation of the isoxazoline ring could yield the tetrahydrobenzoisoxazole scaffold. However, regioselectivity and functional group compatibility must be carefully controlled.

Synthesis of 1-(Methylsulfonyl)Piperidine-3-Carboxylic Acid

Starting from Nipecotic Acid

Nipecotic acid (piperidine-3-carboxylic acid) serves as a practical starting material. The amine group is protected via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step affords 1-(methylsulfonyl)piperidine-3-carboxylic acid in high yield.

Reaction Conditions :

  • Solvent : Dichloromethane or THF.
  • Temperature : 0°C to room temperature.
  • Base : Triethylamine (2 equiv).
  • Yield : >85% (estimated based on analogous sulfonylation reactions).
Alternative Functionalization Strategies

Direct sulfonylation of piperidine-3-carboxylic acid methyl ester followed by saponification offers an alternative pathway. However, ester hydrolysis under basic conditions may necessitate careful pH control to avoid decomposition.

Amide Coupling Reaction

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling reagents such as HATU or EDCl facilitate amide bond formation under milder conditions.

Coupling with Tetrahydrobenzoisoxazol-3-Amine

Activated 1-(methylsulfonyl)piperidine-3-carboxylic acid reacts with 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine in the presence of a base (e.g., DIPEA) to form the target carboxamide.

Optimized Conditions :

  • Solvent : Acetic acid or DMF.
  • Temperature : Reflux (for acetic acid) or 25–60°C (for DMF).
  • Catalyst : None required for acyl chloride; HATU/EDCl for carboxylate activation.
  • Yield : 70–90% (extrapolated from similar couplings).

Analytical Characterization

Spectral Data

While direct spectral data for the target compound are unavailable in the provided sources, analogous compounds offer predictive insights:

  • ¹H NMR (CDCl₃) : Expected signals include δ 1.47–2.26 (piperidine and tetrahydrobenzo protons), 2.87 (SO₂CH₃), 3.68–4.61 (piperidine and coupling protons), and 6.82–8.77 (aromatic protons).
  • MS (ESI+) : Molecular ion peak at m/z 328.4 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a chiral column (e.g., Ultron Chiral ES-OVS) and ethanol-phosphate buffer mobile phase could resolve enantiomeric impurities, though the target compound lacks chiral centers.

Optimization Strategies

Solvent and Temperature Effects

Refluxing in acetic acid enhances reaction rates for coupling steps but may degrade acid-sensitive intermediates. Polar aprotic solvents like DMF improve solubility of polar intermediates but require rigorous drying to prevent hydrolysis.

Catalytic Enhancements

Iridium catalysts, as described for β-amino ester hydrogenation, are unnecessary here but highlight the potential for asymmetric synthesis if chiral intermediates are involved.

Comparative Analysis of Methodologies

Step Method A (Acyl Chloride) Method B (Coupling Reagent)
Activation Efficiency High (near-quantitative) Moderate (80–90%)
Byproducts HCl gas Urea derivatives
Cost Low High
Scalability Excellent Moderate

Method A is preferred for industrial-scale synthesis due to lower reagent costs and simpler workup.

Applications in Pharmaceutical Research

Although the biological activity of this specific compound remains unelucidated, structural analogs demonstrate antimicrobial and anticancer properties. The methylsulfonyl group enhances metabolic stability, while the tetrahydrobenzoisoxazole moiety may modulate target binding affinity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide with high purity?

Methodological Answer:
Synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the methylsulfonyl group to the piperidine ring under controlled pH (e.g., using sodium hydroxide for hydrolysis) to avoid side reactions .
  • Amide Coupling : Activating the carboxyl group (e.g., via HATU/DMAP) for nucleophilic attack by the tetrahydrobenzoisoxazole amine .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound (>95% purity) .
    Critical Parameters :
  • Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Avoid high temperatures (>60°C) to prevent degradation of the isoxazole ring .

Advanced: How can computational methods optimize the synthesis and predict reactivity of derivatives?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, identifying energetically favorable pathways .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents (e.g., DMF or methanol) and catalysts .
  • Docking Studies : Screen derivatives for target binding (e.g., kinases or GPCRs) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key peaks include δ 3.2–3.5 ppm (piperidine CH2), δ 4.6 ppm (isoxazole CH), and δ 2.9 ppm (SO2CH3) .
    • ¹³C NMR : Confirm the carboxamide carbonyl at ~170 ppm and sulfonyl carbon at ~55 ppm .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 394.1 (calculated for C₁₆H₂₀N₃O₄S) .

Advanced: How to resolve contradictory bioactivity data across assays?

Methodological Answer:

  • Dose-Response Refinement : Perform 8-point dilution series (1 nM–100 μM) in triplicate to rule out false positives from off-target effects .
  • Orthogonal Assays : Pair enzymatic inhibition assays (e.g., fluorescence-based kinase assays) with cellular viability tests (MTT or ATP-lite) to validate target specificity .
  • Metabolomic Profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., hydrolysis of the sulfonyl group under acidic conditions) .

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